2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound featuring a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure regioselectivity and yield .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reagents for each type of reaction (e.g., oxidizing or reducing agents). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which can selectively target tumor cells.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves inhibition of CDK2 (cyclin-dependent kinase 2). This inhibition disrupts the cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, such as Leu83 .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another scaffold used in CDK2 inhibitors with similar biological activities.
Thioglycoside derivatives: Compounds with similar cytotoxic activities against cancer cell lines.
Uniqueness
2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific structural features and potent dual activity against various cancer cell lines and CDK2. Its ability to induce significant alterations in cell cycle progression and apoptosis makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H11N7O4 |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H11N7O4/c25-24(26)10-1-3-11(4-2-10)27-8-12-5-6-14(28-12)16-20-17-13-7-19-21-15(13)18-9-23(17)22-16/h1-7,9H,8H2,(H,19,21) |
InChI Key |
GAVOQZYUDUOFQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5 |
Origin of Product |
United States |
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